L-(-)-Mannose-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

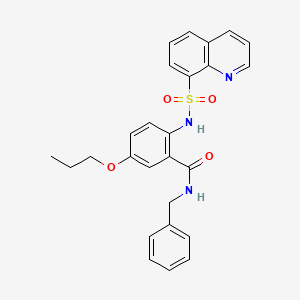

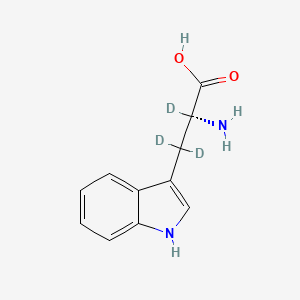

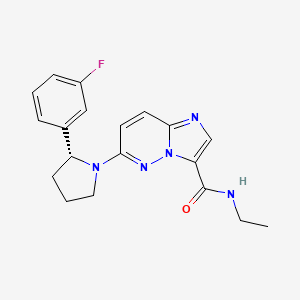

L-(-)-Mannose-13C: is a stable isotope-labeled form of mannose, a simple sugar that is a stereoisomer of glucose. The “13C” denotes that the compound contains the carbon-13 isotope, which is often used in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. Mannose itself is a crucial component in the glycosylation of proteins and lipids, playing a significant role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-(-)-Mannose-13C typically involves the incorporation of the carbon-13 isotope into the mannose molecule. This can be achieved through several synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of glucose-13C as a starting material, which is then converted to mannose-13C through a series of isomerization reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using microorganisms that can incorporate the carbon-13 isotope into their metabolic pathways. These microorganisms are cultured in media containing carbon-13 labeled substrates, leading to the production of mannose-13C. The compound is then extracted and purified for use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions: L-(-)-Mannose-13C undergoes several types of chemical reactions, including:

Oxidation: Mannose can be oxidized to form mannose-6-phosphate, an important intermediate in glycolysis and gluconeogenesis.

Reduction: Reduction of mannose can yield mannitol, a sugar alcohol used in various medical and industrial applications.

Substitution: Mannose can participate in glycosylation reactions, where it is attached to proteins or lipids to form glycoproteins and glycolipids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.

Substitution: Glycosylation reactions often require enzymes such as glycosyltransferases and specific donor molecules like uridine diphosphate (UDP)-mannose.

Major Products:

Oxidation: Mannose-6-phosphate

Reduction: Mannitol

Substitution: Glycoproteins and glycolipids

Wissenschaftliche Forschungsanwendungen

Chemistry: L-(-)-Mannose-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 isotope provides a distinct signal that can be tracked, allowing researchers to gain insights into the molecular interactions and conformations of mannose-containing compounds.

Biology: In biological research, this compound is used to trace metabolic pathways involving mannose. It helps in understanding the role of mannose in cellular processes such as glycosylation, energy production, and cell signaling.

Medicine: this compound is used in metabolic studies to investigate disorders related to carbohydrate metabolism, such as congenital disorders of glycosylation (CDG). It is also used in diagnostic imaging techniques like positron emission tomography (PET) to study glucose metabolism in tissues.

Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and development purposes. It is also used in quality control processes to ensure the accuracy and consistency of labeled compounds.

Wirkmechanismus

L-(-)-Mannose-13C exerts its effects primarily through its incorporation into metabolic pathways. As a labeled compound, it allows researchers to track the movement and transformation of mannose within biological systems. The carbon-13 isotope acts as a tracer, providing valuable information about the kinetics and dynamics of mannose metabolism. Molecular targets include enzymes involved in glycosylation, such as glycosyltransferases, and pathways like glycolysis and gluconeogenesis.

Vergleich Mit ähnlichen Verbindungen

D-Glucose-13C: Another labeled sugar used in metabolic studies, but it differs in its stereochemistry and metabolic pathways.

L-Fucose-13C: A labeled sugar involved in glycosylation, similar to mannose, but with different biological roles and pathways.

D-Mannose-13C: The D-isomer of mannose, used in similar applications but with different stereochemical properties.

Uniqueness: L-(-)-Mannose-13C is unique due to its specific stereochemistry and its role in glycosylation processes. Its incorporation into metabolic pathways provides distinct insights into the function and dynamics of mannose in biological systems. The carbon-13 labeling further enhances its utility in research by allowing precise tracking and analysis of mannose-related processes.

Eigenschaften

Molekularformel |

C6H12O6 |

|---|---|

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i5+1 |

InChI-Schlüssel |

GZCGUPFRVQAUEE-VKSHSUDTSA-N |

Isomerische SMILES |

C([C@@H]([C@@H]([13C@H]([C@H](C=O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

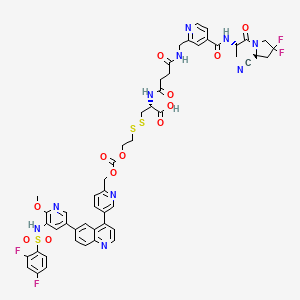

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)

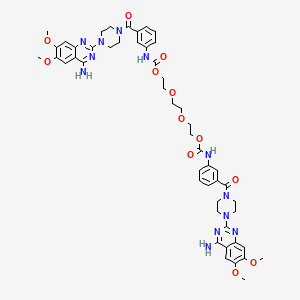

![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)

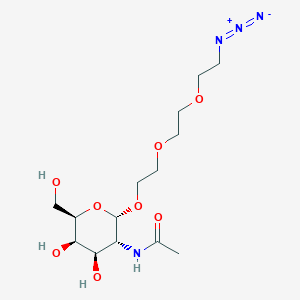

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)